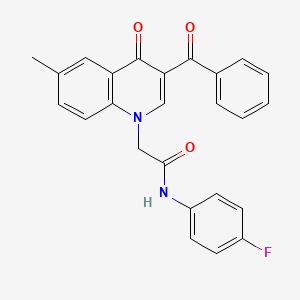
2-(シクロペンチルチオ)-N-((1-フェニルピロリジン-2-イル)メチル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopentylthio)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyclopentylthio group and a phenylpyrrolidinylmethyl group attached to an acetamide backbone
科学的研究の応用
2-(Cyclopentylthio)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentylthio Intermediate: The cyclopentylthio group can be introduced through a nucleophilic substitution reaction using cyclopentylthiol and an appropriate leaving group.
Synthesis of the Phenylpyrrolidinylmethyl Intermediate: This step involves the formation of the phenylpyrrolidinylmethyl group through a series of reactions, including the formation of a pyrrolidine ring and subsequent functionalization with a phenyl group.
Coupling of Intermediates: The final step involves coupling the cyclopentylthio intermediate with the phenylpyrrolidinylmethyl intermediate under suitable reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of flow microreactor systems, which offer advantages such as improved reaction control, scalability, and sustainability .
化学反応の分析
Types of Reactions
2-(Cyclopentylthio)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
作用機序
The mechanism of action of 2-(cyclopentylthio)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(Cyclopentylthio)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide: shares structural similarities with other compounds containing cyclopentylthio or phenylpyrrolidinylmethyl groups.
Imidazo[1,2-a]pyridines: These compounds have been extensively studied for their chemical and biological properties.
Uniqueness
The uniqueness of 2-(cyclopentylthio)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-cyclopentylsulfanyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OS/c21-18(14-22-17-10-4-5-11-17)19-13-16-9-6-12-20(16)15-7-2-1-3-8-15/h1-3,7-8,16-17H,4-6,9-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXAAHRAZNASMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3,8,8-tetramethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2490004.png)

![1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2490006.png)
![7-oxa-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),5,8,10-tetraene-3-thione](/img/structure/B2490007.png)
![Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B2490009.png)







![3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2490025.png)

